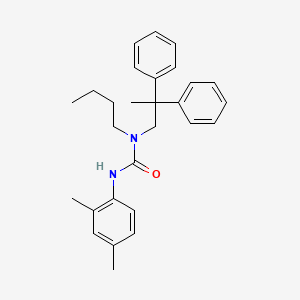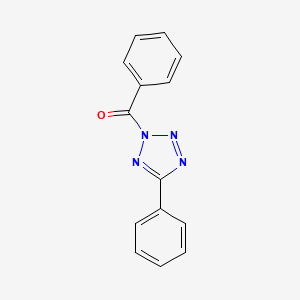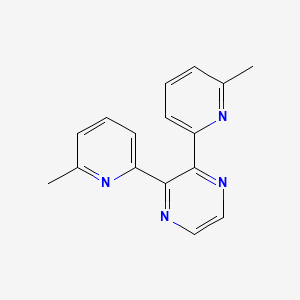![molecular formula C23H22N2O B14399516 N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide CAS No. 89474-21-5](/img/structure/B14399516.png)
N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is a complex organic compound that features a biphenyl group and a dihydroquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide typically involves the reaction of 3,4-dihydroquinoline with a biphenyl derivative under specific conditions. One common method includes the use of acetamide as a precursor, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it useful in studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and dihydroquinoline moieties allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxyphenyl) Acetamide (Paracetamol): Known for its analgesic and antipyretic properties.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Used in the synthesis of Schiff base COFs and metal-COF complexes.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is unique due to its combination of biphenyl and dihydroquinoline structures, which provide distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89474-21-5 |
|---|---|
Fórmula molecular |
C23H22N2O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H22N2O/c26-23(17-25-15-7-12-19-10-4-5-14-22(19)25)24-21-13-6-11-20(16-21)18-8-2-1-3-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H,24,26) |
Clave InChI |
GUHIDKGDNNOZRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


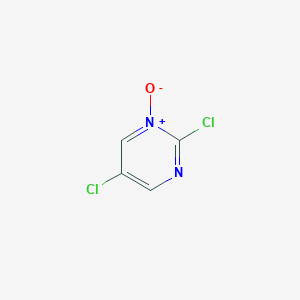
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)

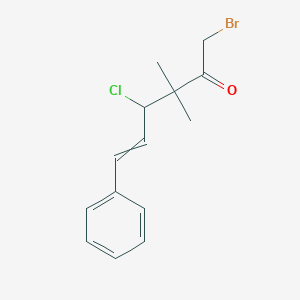
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
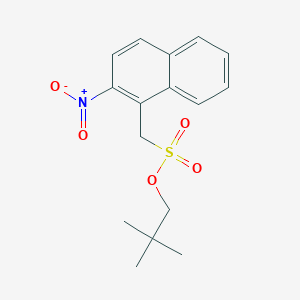

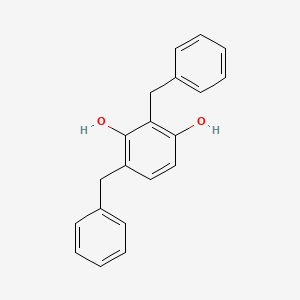
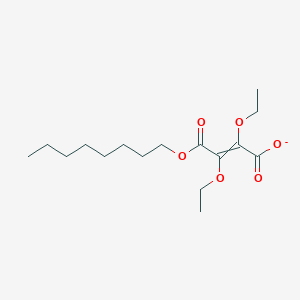
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
